molecular formula C10H11ClFN B13045253 (R)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13045253
M. Wt: 199.65 g/mol
InChI Key: BLHNFCKNBBEKDO-SECBINFHSA-N
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Description

®-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: ®-6-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine , is a chiral organic compound. Its chemical structure consists of a naphthalene ring system with a chlorine atom and a fluorine atom attached. The compound exists as a single enantiomer, specifically the ®-enantiomer.

Preparation Methods

a. Synthetic Routes

Several synthetic routes lead to the preparation of this compound. One common approach involves the asymmetric reduction of a precursor ketone using chiral catalysts. For example, the reduction of 6-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one with a suitable reducing agent (such as lithium aluminum hydride) yields the desired amine.

b. Reaction Conditions

The reduction typically occurs under mild conditions, ensuring the preservation of stereochemistry. Solvents like ether or tetrahydrofuran are commonly used. The reaction temperature and time depend on the specific reagents and catalysts employed.

c. Industrial Production

In industry, large-scale production of this compound may involve continuous flow processes or batch reactions. Optimization of reaction conditions, catalysts, and purification methods is crucial for efficient synthesis.

Chemical Reactions Analysis

®-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: participates in various chemical reactions:

    Reduction: It can undergo further reductions to form secondary amines or other derivatives.

    Substitution: The chlorine and fluorine atoms make it susceptible to nucleophilic substitution reactions.

    Cyclization: The compound’s bicyclic structure allows for intramolecular cyclizations.

Common reagents include reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and Lewis acids (e.g., aluminum chloride).

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.

    Biological Studies: It may serve as a ligand for receptors or enzymes.

    Industry: It could be a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific biological targets, affecting cellular processes or signaling pathways.

Comparison with Similar Compounds

While there are no direct analogs, similar compounds include other naphthalene derivatives with halogen substituents. the ®-configuration and specific combination of chlorine and fluorine atoms distinguish this compound.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

(1R)-6-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11ClFN/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m1/s1

InChI Key

BLHNFCKNBBEKDO-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=C(C=C2)Cl)F)N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)Cl)F)N

Origin of Product

United States

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